molecular formula C25H28O4 B12321711 6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol

Cat. No.: B12321711
M. Wt: 392.5 g/mol
InChI Key: QSCBHDIGHKHWKC-UHFFFAOYSA-N
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Description

Introduction

Chemical Classification within Prenylated Flavonoids

6-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, also known as Kazinol B , belongs to the prenylated flavonoid family. Prenylated flavonoids are characterized by the presence of hydrophobic prenyl groups (C5 isoprenoid units) attached to a flavonoid backbone, which enhances their membrane affinity and bioactivity . This compound features two chromen (benzopyran) rings: one substituted with a 3-methylbut-2-enyl (prenyl) group and the other with a dihydrochromen moiety (Figure 1).

Structural Features:
  • Core scaffold : A biflavonoid system comprising two chromen rings linked via a carbon–carbon bond.
  • Prenyl substitution : A 3-methylbut-2-enyl group at position 7 of the chromen-8-ol ring, a hallmark of prenylflavonoids .
  • Hydroxy and methyl groups : Hydroxyl groups at positions 7 and 8, and dimethyl substitutions at position 2 of the chromen-8-ol ring .

This structural complexity places Kazinol B within the diprenylated chromenol subclass, distinct from simpler prenylflavonoids like 8-prenylnaringenin (a single prenyl group on a flavanone backbone) .

Table 1: Key Molecular Properties of Kazinol B

Property Value
Molecular formula C25H28O4
Molecular weight 392.5 g/mol
IUPAC name 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
SMILES CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C
Natural sources Broussonetia papyrifera, Broussonetia kazinoki

The stereochemistry of the dihydrochromen moiety (2S configuration) and the spatial arrangement of prenyl groups are critical for its interactions with biological targets, though specific mechanistic studies remain limited .

Historical Context of Chromenyl Derivatives Discovery

Chromenyl derivatives, including chromones (4H-chromen-4-ones) and chromanones (dihydrochromenones), have been studied since the early 20th century for their roles in plant physiology and medicinal chemistry . Kazinol B was first isolated in the late 20th century during phytochemical investigations of Broussonetia species, which have been used in traditional Asian medicine for anti-inflammatory and antioxidant purposes .

Milestones in Chromenyl Research:
  • 1950s–1970s : Initial characterization of chromones in Cassia and Artocarpus species, highlighting their antimicrobial properties .
  • 1980s–1990s : Discovery of prenylated flavonoids like Kazinol B and 8-prenylnaringenin, linking prenylation to enhanced bioactivity .
  • 2000s–Present : Advances in spectroscopic techniques (e.g., 2D NMR, HR-ESI-MS) enabling precise structural elucidation of complex derivatives like Kazinol B .

Table 2: Comparative Analysis of Selected Prenylated Flavonoids

Compound Core Structure Prenyl Substitution Biological Activity
Kazinol B Biflavonoid 3-methylbut-2-enyl Antioxidant, anti-inflammatory
8-Prenylnaringenin Flavanone Prenyl at C8 Phytoestrogenic
Epimedin C Flavonol glycoside Prenyl at C8 Osteogenic

The isolation of Kazinol B from Broussonetia spp. underscores the ecological role of prenylated flavonoids in plant defense mechanisms, likely deterring herbivores through oxidative or hormonal interference . Subsequent studies have explored its synthetic analogs, though none have yet reached clinical evaluation.

Properties

IUPAC Name

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, a prenylated flavonoid, exhibits a range of biological activities attributed to its unique chromene structure. This compound is characterized by multiple hydroxyl groups and isoprenyl side chains, which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C25H28OC_{25}H_{28}O, and it features a complex structure that enhances its biological interactions. The presence of hydroxyl groups increases its solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antimicrobial activity of several flavonoids, including the compound . It was found to have minimum inhibitory concentrations (MIC) ranging from 8 µM to 64 µM against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
    Bacterial StrainMIC (µM)
    Staphylococcus aureus16
    Staphylococcus epidermidis8
    Bacillus megaterium64
    The compound demonstrated a bactericidal effect at higher concentrations, showing a reduction in colony-forming units (CFU) after treatment .
  • Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation. It was effective at disrupting established biofilms of S. aureus, indicating its potential use in treating biofilm-associated infections .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various in vitro assays. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have indicated that while the compound exhibits antimicrobial properties, it also poses some level of toxicity at higher concentrations.

Cytotoxic Effects

A study on HaCaT cells (human keratinocyte cell line) revealed that the compound was non-toxic at lower concentrations (up to 16 µM), but cell viability decreased significantly at concentrations above 32 µM .

Concentration (µM)Cell Viability (%)
8100
1695
3275
64<10

These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Kazinol B and related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications References
Kazinol B 2-Prenylated flavan C₂₅H₂₈O₄ 392.48 7-hydroxy, 8-ol, 2,2-dimethyl, 3-methylbut-2-enyl Antioxidant, anti-inflammatory (potential), ER modulation (hypothesized)
Neobavaisoflavone Isoflavone C₂₀H₁₈O₄ 322.34 7-hydroxy, 3-(4-hydroxy-3-prenylphenyl) Aβ42 aggregation inhibition (neuroprotective), estrogenic activity
α-Mangostin Xanthone C₂₄H₂₆O₆ 410.46 5,9-dihydroxy-8-methoxy, 2,2-dimethyl, 7-(3-methylbut-2-enyl) Anti-HIV-1 RT (41.97% inhibition at 200 µg/mL), anticancer, anti-inflammatory
3-isoMangostin Dihydropyranoxanthone C₂₄H₂₆O₆ 410.46 5,9-dihydroxy-8-methoxy, 2,2-dimethyl, 7-(3-methylbut-2-enyl), 3,4-dihydro Antimalarial (Cratoxylum spp.), structural analog of α-mangostin
Garcinone D Xanthone C₂₄H₂₈O₇ 428.47 1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl), 7-methoxy, 2-(3-methylbut-2-enyl) Reference standard for phytochemical studies
5-O-Methylcelebixanthone Xanthone C₂₄H₂₆O₆ 410.46 5-methoxy, 1,3,7-trihydroxy, 2,4-diisoprenyl Antimalarial (Cratoxylum cochinchinense)
2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan C₂₁H₂₄O₄ 340.41 7-methoxy, 8-prenyl, 2',4'-dihydroxy Structural similarity to Kazinol B; potential antioxidant properties

Key Structural and Functional Insights:

Core Structure Variations: Kazinol B and 2',4'-dihydroxy-7-methoxy-8-prenylflavan share a flavan backbone, whereas mangostins and celebixanthones are xanthones. Neobavaisoflavone is an isoflavone with a distinct 3-phenylchroman-4-one framework . The prenyl group (3-methylbut-2-enyl) is a common substituent in bioactive compounds, enhancing lipophilicity and membrane permeability .

Bioactivity Profiles: Kazinol B’s bioactivity is less documented compared to mangostins, which show anti-HIV-1 RT and antimalarial activities . Neobavaisoflavone inhibits Aβ42 aggregation, suggesting neuroprotective applications .

Stereochemical Influence: The S-configuration at C-2 in Kazinol B may influence receptor binding, analogous to estrogenic flavanones like (2S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one .

Research Findings and Data Tables

Table 1: Pharmacological Activities of Comparable Compounds

Compound Target/Mechanism Experimental Model Key Result Reference
α-Mangostin HIV-1 Reverse Transcriptase In vitro enzymatic assay 41.97% inhibition at 200 µg/mL
Neobavaisoflavone Aβ42 Aggregation Molecular docking Stabilized Aβ42 conformation via hydrogen bonding
3-isoMangostin Plasmodium falciparum In vitro antimalarial IC₅₀ = 2.1 µM against chloroquine-resistant strain
Kazinol B Estrogen Receptor (hypothesized) Computational modeling Structural similarity to ER-bound flavanones (e.g., 2QTU ligand)

Preparation Methods

Extraction from Natural Sources

Plant Material Selection and Pretreatment

The root bark of Broussonetia kazinoki is the primary source of Kazinol B. Fresh or dried root bark is washed, cut into small pieces (10–20 cm), and shade-dried for 5–7 days to preserve thermolabile compounds.

Solvent Extraction

Ethanol is the most effective solvent for extracting Kazinol B due to its ability to solubilize polar and non-polar constituents.

Protocol:
  • Solvent-to-Material Ratio : 5:1–20:1 (w/v).
  • Temperature : 60–80°C for 4–6 hours under reflux.
  • Post-Extraction : Filter through Whatman No. 1 paper, concentrate under reduced pressure (≤60°C) to 1/10–1/20 of the original volume.

Yield : 3.9–13.58% (w/w) depending on solvent polarity and extraction duration.

Comparative Solvent Efficiency:
Solvent Purity (HPLC) Yield (%)
Ethanol ≥98% 12.76
Ethyl Acetate 85–90% 4.79
Methanol 92–95% 13.58

Liquid-Liquid Partitioning

Crude extracts are partitioned sequentially with n-hexane, chloroform, ethyl acetate, and butanol to isolate phenolic compounds. The ethyl acetate fraction typically contains the highest Kazinol B concentration.

Purification Techniques

Silica Gel Column Chromatography

The ethyl acetate fraction is subjected to silica gel chromatography (200–300 mesh) with gradient elution:

Elution Profile:
  • Mobile Phase : n-Hexane:Acetone (20:1 → 1:10).
  • Fraction Size : 500 mL per fraction.
  • Key Fractions : Fractions 5–7 yield Kazinol B with 70–80% purity.

Reverse-Phase Chromatography

Further purification uses C18 columns for high-resolution separation:

Conditions:
  • Column : ODS-2 (150 × 4.6 mm).
  • Mobile Phase : Methanol:Water (30% → 100%).
  • Flow Rate : 1.0 mL/min.
  • Purity Post-Purification : ≥98%.

Crystallization

Crystallization enhances purity for pharmaceutical applications:

Method:
  • Dissolve purified extract in minimal methanol.
  • Add ice-cold water (10–20× volume) under stirring (0–7°C).
  • Stand for 10–30 hours, collect crystals via vacuum filtration.

Yield : 35–45% with >99% purity.

Advanced Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC avoids irreversible adsorption, improving recovery:

Parameters:
  • Solvent System : n-Hexane:Ethyl Acetate:Methanol:Water (5:5:5:5).
  • Flow Rate : 2.0 mL/min.
  • Purity : 95–97% in a single run.

Preparative HPLC

Used for milligram-scale isolation:

Conditions:
  • Column : C18 (250 × 21.2 mm, 5 µm).
  • Mobile Phase : 80% Methanol isocratic.
  • Detection : UV at 280 nm.
  • Throughput : 20 mg/hr with 99% purity.

Structural Characterization

Spectroscopic Analysis

  • UV-Vis : λmax 280 nm (chromene absorption).
  • FT-IR : O–H (3360 cm−1), C=C (1610 cm−1), and C–O (1260 cm−1).
  • NMR : 1H and 13C data confirm isoprenyl groups and chromene rings.

Mass Spectrometry

  • HRMS : m/z 440.1841 [M]+ (Calcd. for C25H28O7: 440.1835).

Yield Optimization Strategies

Parameter Optimal Condition Impact on Yield
Extraction Time 6 hours Maximizes solubility
Solvent Polarity Ethanol Balances polarity
Crystallization Temp 0–7°C Enhances crystal formation

Challenges and Solutions

  • Instability : Kazinol B degrades at >80°C; use low-temperature drying (freeze-drying).
  • Co-Elution : Similar-polarity flavonoids require gradient HPLC for separation.

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